![molecular formula C18H8ClF6N3 B2742134 2-[5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-yl]-2-(4-chlorophenyl)acetonitrile CAS No. 339104-13-1](/img/structure/B2742134.png)
2-[5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-yl]-2-(4-chlorophenyl)acetonitrile
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Description
2-[5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-yl]-2-(4-chlorophenyl)acetonitrile is a useful research compound. Its molecular formula is C18H8ClF6N3 and its molecular weight is 415.72. The purity is usually 95%.
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Scientific Research Applications
Gold(I) and Silver(I) Metallocryptates
The study by Catalano et al. (2000) explores the reaction of a rigid diphosphine ligand with gold(I) and silver(I) ions in acetonitrile, producing metallocryptates. These compounds were characterized using various spectroscopic and crystallographic techniques, revealing interesting structural properties and potential applications in materials science due to their unique metal coordination environments and emissive properties Catalano, Kar, & Bennett, 2000.
Catalytic Halogenation Reactions
Toullec et al. (2004) conducted catalytic fluorination/chlorination competition experiments to assess the relative fluorinating activity of various electrophilic NF reagents. This research offers insights into the reactivity and potential for selective halogenation in organic synthesis, showcasing the versatility of certain compounds in facilitating diverse chemical transformations Toullec, Devillers, Frantz, & Togni, 2004.
Formation in Anaerobic Conditions
Albone et al. (1972) report the formation of bis(p-chlorophenyl)acetonitrile from DDT in anaerobic sewage sludge, highlighting a pathway of environmental degradation and transformation of chlorinated organic compounds. This study provides valuable information on the environmental fate and potential risks associated with persistent organic pollutants Albone, Eglinton, Evans, & Rhead, 1972.
Lipase-Catalyzed Transesterification
Sakai et al. (2000) describe the synthesis of optically pure bis(pentafluorophenyl)ethane-1,2-diol through lipase-catalyzed transesterification of 2-hydroxy-2-(pentafluorophenyl)acetonitrile. This study illustrates the potential of biocatalysis in producing chiral compounds, which are valuable in pharmaceuticals and materials science Sakai, Miki, Tsuboi, Takeuchi, Ema, Uneyama, & Utaka, 2000.
properties
IUPAC Name |
2-[5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-2-(4-chlorophenyl)acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H8ClF6N3/c19-10-3-1-9(2-4-10)12(8-26)14-6-5-11-13(17(20,21)22)7-15(18(23,24)25)28-16(11)27-14/h1-7,12H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEUVBYOWCXHDLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C#N)C2=NC3=C(C=C2)C(=CC(=N3)C(F)(F)F)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H8ClF6N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-2-(4-chlorophenyl)acetonitrile |
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